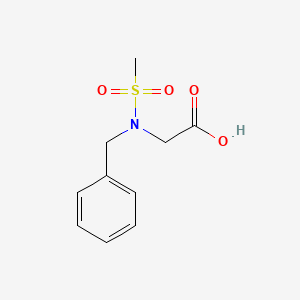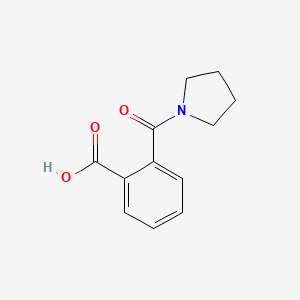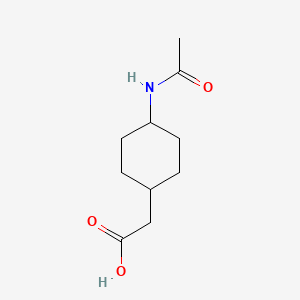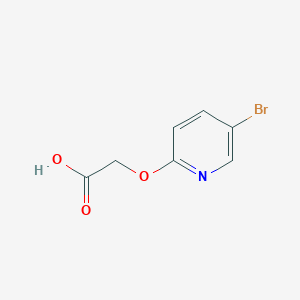
4-Pyridineacetamide
Descripción general
Descripción
4-Pyridineacetamide, also known as 4-PAA, is an organic compound consisting of a pyridine ring with an acetamide group attached. It is a white solid that is soluble in organic solvents. 4-PAA is used in various scientific research applications, including as a catalyst in organic synthesis, as a corrosion inhibitor, and as a reagent for the synthesis of other organic compounds. It is also used as an inhibitor of enzymes, such as acetylcholinesterase, and as a component of some pharmaceuticals.
Aplicaciones Científicas De Investigación
Synthesis of Functionalized Pyridines
- A study by Beccalli, Contini, and Trimarco (2002) developed a new synthesis method for 2-pyridineacetamides starting from pyran-2-one N-functionalized amidines. This method involves a nucleophilic attack on the pyran-2-one nucleus and thermal rearrangement, yielding 2-pyridineacetamide derivatives. This synthesis technique could be important for the preparation of various pyridine-containing compounds (Beccalli, Contini, & Trimarco, 2002).
Hydrogen-Bonded Assemblies
- Oertel et al. (2005) explored ligand-exchange reactions with octahedral W6S8 clusters and a family of pyridine-based ligands, including 4-pyridineacetamide. The study aimed to prepare compounds that crystallize in hydrogen-bonded arrays, resulting in a unique hydrogen-bonded network from W6S8 clusters. This has implications for the development of new materials with specific crystal structures (Oertel et al., 2005).
Study of Molecular Structure and Conformation
- Bandoli, Grassi, Nicolini, and Pappalardo (1985) investigated the solid-state structure and conformation of 4-hydroxy-2-oxo-1-pyrrolidineacetamide. They used X-ray analysis and theoretical quantum mechanical calculations to understand the molecular conformation, which is crucial for understanding the pharmacological action of such compounds (Bandoli, Grassi, Nicolini, & Pappalardo, 1985).
Use in Physiological Research
- Grossmann (1990) discussed the use of plant growth retardants, including those from the 4-pyridine structure, in physiological research. These compounds, as inhibitors of specific cytochrome P-450 dependent monooxygenases, offer valuable insights into the regulation of terpenoid metabolism related to phytohormones and sterols (Grossmann, 1990).
Antiinflammatory Activity
- Pierce, Ariyan, and Ovenden (1982) studied the synthesis of 4-pyridones from N-alkyl- and N-arylacetoacetamides, investigating their potential as nonacidic, nonsteroidal antiinflammatory agents. This research provides insights into the therapeutic applications of pyridine derivatives in treating inflammation (Pierce, Ariyan, & Ovenden, 1982).
Neurochemical Research
- Segovia, Porras, and Mora (1997) explored the effects of 4-aminopyridine on extracellular concentrations of neurotransmitters in the striatum of freely moving rats. This study contributes to the understanding of neurochemical processes and the potential therapeutic applications of pyridine derivatives (Segovia, Porras, & Mora, 1997).
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Pyridineacetamide, also known as Piracetam, is a pyridine-based ligand . It is primarily involved in the synthesis of W6S8 clusters
Mode of Action
The mode of action of this compound is complex and multifaceted. It is known to interact with its targets, leading to various changes in cellular function. For instance, it has been reported to improve membrane stability, allowing the membrane and transmembrane proteins to maintain and recover their three-dimensional structure for normal function .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a part of the synthesis of W6S8 clusters . .
Pharmacokinetics
It is generally understood that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It is known to interact with various cellular components and processes, leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and its overall effectiveness .
Análisis Bioquímico
Biochemical Properties
4-Pyridineacetamide plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . These interactions can influence various biochemical pathways and cellular processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the production of nitric oxide and tumor necrosis factor-α (TNF-α) by inhibiting NF-κB phosphorylation in certain cell types . This modulation can lead to changes in cellular responses and functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to inhibit specific enzymes, such as phosphodiesterase, which in turn affects the levels of secondary messengers like cAMP and cGMP . These changes can alter various cellular processes, including signal transduction and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to alterations in cellular responses and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular responses. At higher doses, it can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it has been shown to influence pyrimidine metabolism, which is essential for DNA and RNA synthesis . These interactions can affect metabolic flux and the levels of metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical activity.
Propiedades
IUPAC Name |
2-pyridin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-7(10)5-6-1-3-9-4-2-6/h1-4H,5H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEALAJQPOVKTOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280735 | |
| Record name | 4-Pyridineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39640-62-5 | |
| Record name | 4-Pyridineacetamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-4-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Pyridineacetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EYX93AAS4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-pyridineacetamide interact with W6S8 clusters to form a hydrogen-bonded network?
A1: this compound acts as a bridging ligand, coordinating to the W6S8 cluster through the nitrogen atom of the pyridine ring. [] The acetamide group (-C(O)NH2) on the ligand plays a crucial role in forming the hydrogen-bonded network. The amide hydrogen atoms act as hydrogen-bond donors, interacting with the oxygen atoms of acetamide groups on neighboring clusters or with free this compound molecules present in the crystal lattice. This results in a three-dimensional hydrogen-bonded network. [] This is noteworthy as it represents the first example of a hydrogen-bonded network formed from W6S8 clusters. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1267817.png)









![9-Azabicyclo[6.2.0]decan-10-one](/img/structure/B1267835.png)

